5-(3-aminophenyl)pyrimidin-4-ol
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Overview
Description
5-(3-aminophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an aminophenyl group at the 5-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminobenzonitrile with formamide in the presence of a base can lead to the formation of the desired pyrimidine ring. The reaction conditions typically involve heating the mixture to a high temperature to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group on the aminophenyl ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-aminophenyl)pyrimidin-4-one.
Reduction: Formation of 5-(3-aminophenyl)pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aminophenyl and hydroxyl groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidin-4-ol: Studied for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Explored for its diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
5-(3-aminophenyl)pyrimidin-4-ol is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1111117-19-1 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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